molecular formula C10H22N2O B7792599 1-(3-Methoxypropyl)-2,6-dimethylpiperazine

1-(3-Methoxypropyl)-2,6-dimethylpiperazine

Cat. No.: B7792599
M. Wt: 186.29 g/mol
InChI Key: DPSUQWDRXJRCAK-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-2,6-dimethylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines with a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of a methoxypropyl group attached to the piperazine ring, along with two methyl groups at the 2 and 6 positions. It is a versatile compound used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-2,6-dimethylpiperazine typically involves the reaction of 2,6-dimethylpiperazine with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters helps in maintaining high yield and purity. Post-reaction, the compound is purified using techniques like column chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)-2,6-dimethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Methoxypropyl)-2,6-dimethylpiperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-2,6-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For instance, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it can interact with receptor sites, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxypropyl)piperidin-4-amine
  • 2,6-Dimethylpiperazine
  • 1-(3-Methoxypropyl)-1-methylpiperidinium

Uniqueness

1-(3-Methoxypropyl)-2,6-dimethylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

1-(3-methoxypropyl)-2,6-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-9-7-11-8-10(2)12(9)5-4-6-13-3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSUQWDRXJRCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1CCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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